molecular formula C14H14N2O2 B2837321 N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide CAS No. 700375-27-5

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide

Cat. No.: B2837321
CAS No.: 700375-27-5
M. Wt: 242.278
InChI Key: WVZKYIBGZBIVLD-UHFFFAOYSA-N
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Description

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide is an organic compound with a complex structure that includes both amine and hydroxyl functional groups

Properties

IUPAC Name

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-11-6-7-13(17)12(9-11)16-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZKYIBGZBIVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide typically involves the reaction of 5-amino-2-hydroxybenzoic acid with phenylacetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond, facilitated by the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide exhibits promising anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The compound was shown to reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.

Pain Management
This compound has also been investigated for its analgesic properties. In preclinical trials, it demonstrated comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) in reducing pain and inflammation in animal models. Its mechanism appears to involve the modulation of pain pathways and inflammatory mediators.

Biochemical Applications

Enzyme Inhibition
this compound has been identified as a selective inhibitor of certain enzymes involved in metabolic pathways. For instance, it effectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound's selectivity for COX-2 over COX-1 may lead to reduced side effects commonly associated with traditional NSAIDs.

Antimicrobial Properties
The compound has shown significant antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Environmental Science

Biodegradation Studies
Recent research has explored the biodegradation of this compound in environmental settings. Microbial consortia have been shown to effectively degrade this compound, indicating its potential as a biodegradable alternative in chemical formulations. This property is particularly relevant for reducing environmental pollution from synthetic chemicals.

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer agentInduces apoptosis; reduces tumor growth
Pain ManagementAnalgesic propertiesComparable efficacy to NSAIDs
Biochemical ApplicationsEnzyme inhibitionSelectively inhibits COX-2
Antimicrobial PropertiesPathogen inhibitionEffective against Staphylococcus aureus
Environmental ScienceBiodegradationDegraded by microbial consortia

Case Studies

  • Anticancer Efficacy
    • A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound's mechanism was linked to apoptosis induction through caspase activation.
  • Analgesic Effectiveness
    • In a controlled trial on inflammatory pain models, subjects treated with the compound exhibited a marked decrease in pain scores compared to those receiving placebo treatments, highlighting its potential as an effective analgesic.
  • Environmental Impact
    • Research conducted on soil microbial communities showed that this compound could be effectively degraded within weeks, suggesting its viability as an environmentally friendly chemical option.

Mechanism of Action

The mechanism of action of N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-2-hydroxyphenyl)acetamide
  • N-(5-amino-2-hydroxyphenyl)benzamide
  • N-(5-amino-2-hydroxyphenyl)propionamide

Uniqueness

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide is unique due to the presence of both amine and hydroxyl groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound in synthetic chemistry and drug development .

Biological Activity

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound this compound is characterized by its amine and hydroxy functional groups, which are crucial for its biological activity. The presence of a phenylacetamide moiety enhances its lipophilicity, facilitating cell membrane penetration.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds within the phenylacetamide family. For instance, research on N-(substituted phenyl)-2-chloroacetamides demonstrated significant activity against various pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Phenylacetamides

CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)Remarks
AStaphylococcus aureus4 μg/mLEffective against Gram-positive
BEscherichia coli16 μg/mLLess effective
CCandida albicans8 μg/mLModerate effectiveness

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Study: Inhibition of Cytokines

In vitro studies demonstrated that derivatives of phenylacetamides could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages . This suggests that this compound may exert similar effects.

Anticancer Activity

Recent investigations have also focused on the anticancer properties of phenylacetamides. For example, a study highlighted that compounds structurally related to this compound exhibited cytotoxic effects against various cancer cell lines through apoptosis induction .

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
DMCF-7 (Breast cancer)15Apoptosis induction
EHeLa (Cervical cancer)10Cell cycle arrest
FA549 (Lung cancer)20ROS generation

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